![molecular formula C15H12O4 B1612077 4'-(Carboxymethyl)-[1,1'-biphenyl]-3-carboxylic acid CAS No. 868394-58-5](/img/structure/B1612077.png)

4'-(Carboxymethyl)-[1,1'-biphenyl]-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

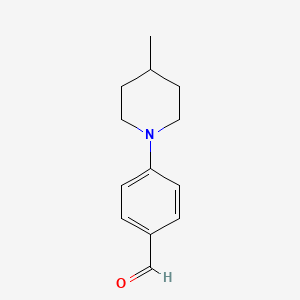

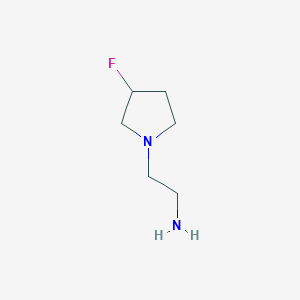

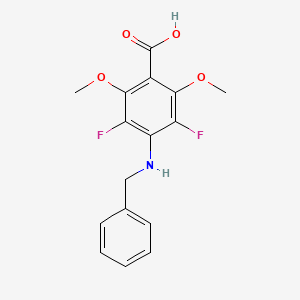

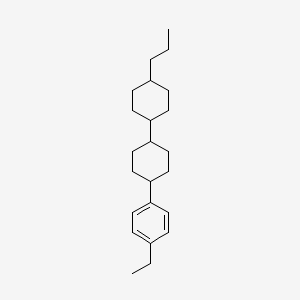

4’-(Carboxymethyl)-[1,1’-biphenyl]-3-carboxylic acid is a chemical compound with the molecular formula C15H12O41. It has a molecular weight of 256.25 g/mol1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 4’-(Carboxymethyl)-[1,1’-biphenyl]-3-carboxylic acid. However, it’s worth noting that similar compounds, such as 4-(Carboxymethyl)phenylboronic acid, are often used in Suzuki–Miyaura cross-coupling reactions with aryl halides to form C-C bonds2.Molecular Structure Analysis

The molecular structure of 4’-(Carboxymethyl)-[1,1’-biphenyl]-3-carboxylic acid consists of a biphenyl core with carboxymethyl groups attached to the 4’ and 3 positions3.

Chemical Reactions Analysis

Specific chemical reactions involving 4’-(Carboxymethyl)-[1,1’-biphenyl]-3-carboxylic acid are not available in the sources I found. However, carboxylic acids typically undergo reactions such as esterification, amide formation, and decarboxylation.Physical And Chemical Properties Analysis

The physical and chemical properties of 4’-(Carboxymethyl)-[1,1’-biphenyl]-3-carboxylic acid include a density of 1.3±0.1 g/cm³, a boiling point of 494.5±38.0 °C at 760 mmHg, and a flash point of 267.0±23.3 °C3. It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds3.Applications De Recherche Scientifique

-

Preparation of Hydantoin-Derived Autotaxin Inhibitors

-

Synthesis of Reactive Oxygen Species (ROS)-Sensitive and H2O2-Eliminating Materials

-

Synthesis of 5-aryl-2-aminopyridine derived FLT3 kinase inhibitors

-

Fabrication of Covalent Organic Frameworks (COFs)

- Application: A similar compound, 4,4′-diamino-[1,1’-biphenyl]-3,3’-dicarboxylic acid (DBA), can be used in the fabrication of carboxyl-containing COFs .

- Method: The specific synthesis procedures would involve the polymerization of DBA with 1,3,5-triformylphloroglucinol (TP) .

- Results: The resulting COFs could potentially be used as molecular sieves to adsorb, remove, or separate a wide range of substances .

-

Synthesis of 4-(Carboxymethyl)phenylboronic acid

-

Fabrication of Boronic Acid-Based Sensors

Safety And Hazards

While specific safety data for 4’-(Carboxymethyl)-[1,1’-biphenyl]-3-carboxylic acid is not available, similar compounds such as 4-(Carboxymethyl)phenylboronic acid are considered hazardous. They may cause skin and eye irritation, and may be harmful if swallowed4. They may also cause respiratory irritation4.

Orientations Futures

The future directions for the use of this compound are not specified in the sources I found. However, given its structural features, it could potentially be explored in various chemical reactions or as a building block in the synthesis of more complex molecules. Further research and experimentation would be needed to determine its potential applications.

Propriétés

IUPAC Name |

3-[4-(carboxymethyl)phenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-14(17)8-10-4-6-11(7-5-10)12-2-1-3-13(9-12)15(18)19/h1-7,9H,8H2,(H,16,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTECIBDMZQPWSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594347 |

Source

|

| Record name | 4'-(Carboxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(Carboxymethyl)phenyl]benzoic acid | |

CAS RN |

868394-58-5 |

Source

|

| Record name | 4'-(Carboxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.